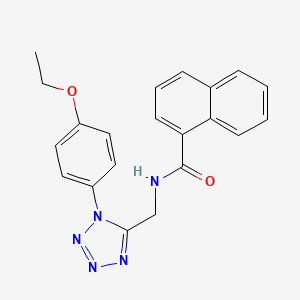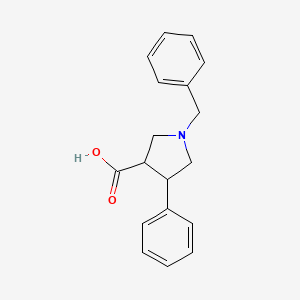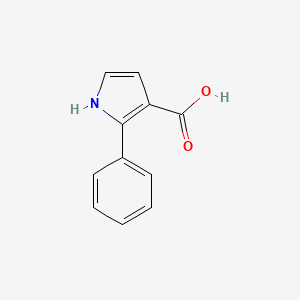
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, also known as TFPAM-13, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. TFPAM-13 is a small molecule that has shown promising results in various studies, including its ability to modulate protein-protein interactions and its potential use in drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research into heterocyclic compounds, including those related to pyrroles, furans, and thiophenes, has demonstrated the importance of these structures in medicinal chemistry and materials science. For example, studies have shown the synthesis of β-aryl-α-dimethoxyphosphoryl-γ-lactams via intramolecular cyclization, showcasing the potential for creating complex molecules with significant biological activity (Cinar et al., 2017). Similarly, research into the reactions of furan-3-ones with 2,3-diaminopyridine derivatives has expanded the toolkit available for synthesizing novel heterocyclic structures with diverse potential applications (Sacmacl et al., 2012).
Electrochemical Properties and Applications : The exploration of electrochemical properties in heterocyclic compounds has led to insights into their potential use in electronic and optoelectronic devices. For instance, studies on electron delocalization in heterocyclic core systems have highlighted their role in electrochemical communication, which could be pivotal in designing new materials for energy storage and conversion (Hildebrandt et al., 2011).
Antioxidative Activity : The antioxidative properties of heterocyclic compounds have been investigated, particularly those derived from coffee volatiles produced by the Maillard reaction. Research has shown that pyrroles, for instance, exhibit significant antioxidant activity, which could have implications for food preservation and the development of health supplements (Yanagimoto et al., 2002).
Potential Therapeutic Applications
Antiprotozoal Agents : Novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and assessed for their antiprotozoal activity. These studies indicate the potential for developing new treatments for parasitic infections, with some compounds showing strong DNA affinities and in vitro and in vivo efficacy against Trypanosoma and Plasmodium species (Ismail et al., 2004).
Antipsychotic Agents : Research into piperazinylalkyl heterocycles has suggested their potential as antipsychotic agents. These compounds, exhibiting affinity for both D2 and 5-HT1A receptors without causing extrapyramidal side effects, highlight the role of heterocyclic chemistry in developing novel treatments for psychiatric disorders (Scott et al., 1995).
Insecticidal Applications : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and tested against the cotton leafworm, demonstrating the potential of such compounds in agricultural applications as insecticides (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-1-2-12(21-11)10-5-6-22-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKCTSHUQVGZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)

![2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2751651.png)
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2751654.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)
![Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751657.png)
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2751660.png)
![Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B2751661.png)



![3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2751665.png)
![N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2751666.png)
